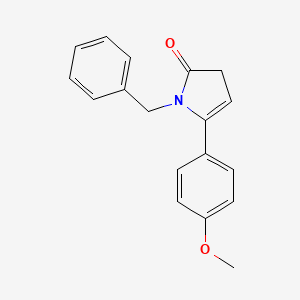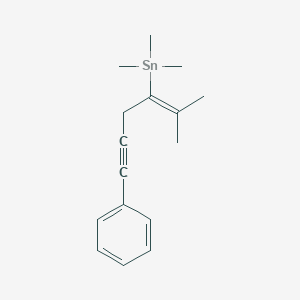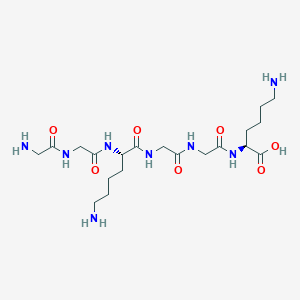![molecular formula C14H6Br4O2 B14217601 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene CAS No. 830329-12-9](/img/structure/B14217601.png)
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is a brominated aromatic compound It is characterized by the presence of multiple bromine atoms and an ethynyloxy group attached to a phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene typically involves multiple steps. One common method starts with the bromination of benzene derivatives. The process involves:
Bromination: Benzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Ethynyloxy Group: The ethynyloxy group is introduced through a reaction with an appropriate alkyne, often using a palladium-catalyzed coupling reaction.
Phenoxy Group Attachment: The phenoxy group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The ethynyloxy group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger aromatic systems.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and ethynyloxy group can participate in various binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene: Another brominated aromatic compound with different substituents.
1,3,5-Tribromo-2-methoxy-4-methylbenzene: Contains a methoxy group instead of an ethynyloxy group.
Uniqueness
1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene is unique due to the presence of both bromine atoms and an ethynyloxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
830329-12-9 |
|---|---|
Molekularformel |
C14H6Br4O2 |
Molekulargewicht |
525.8 g/mol |
IUPAC-Name |
1,3,5-tribromo-2-(3-bromo-4-ethynoxyphenoxy)benzene |
InChI |
InChI=1S/C14H6Br4O2/c1-2-19-13-4-3-9(7-10(13)16)20-14-11(17)5-8(15)6-12(14)18/h1,3-7H |
InChI-Schlüssel |
XJBAVOLTBWNKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C#COC1=C(C=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)
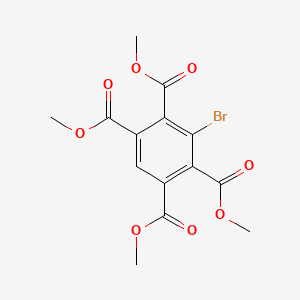
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
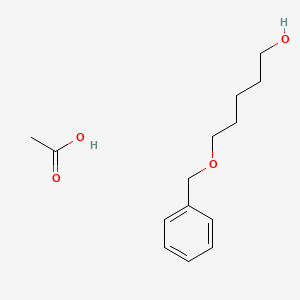
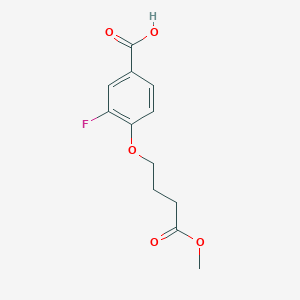
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
